

The Isolation of Codeine: A Historical and Technical Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Codeine monohydrate*

Cat. No.: *B1239579*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context and the pivotal scientific process behind the first isolation of codeine from opium. While a complete, verbatim experimental protocol from the original 1832 publication by Pierre-Jean Robiquet is not available in publicly accessible records, this document reconstructs the methodology based on detailed historical accounts and the known chemical practices of the era.

Executive Summary

In 1832, French chemist Pierre-Jean Robiquet successfully isolated codeine, a significant milestone in alkaloid chemistry and pharmacology.^{[1][2][3][4][5]} This discovery emerged from an endeavor to refine the existing methods for morphine extraction, the primary active alkaloid in opium which had been isolated by Friedrich Sertürner in 1804.^{[1][2]} Robiquet's work was notable for its systematic approach to the residual materials of morphine production, demonstrating the potential for discovering novel bioactive compounds in what was previously considered waste. This guide provides a detailed look at the scientific landscape of the early 19th century, the likely experimental workflow that led to the isolation of codeine, and the analytical techniques of the time used for its characterization.

Historical Context: The Dawn of Alkaloid Chemistry

The early 19th century marked a transformative period in the study of natural products. For centuries, the medicinal properties of plants like the opium poppy (*Papaver somniferum*) were

utilized through crude extracts and preparations.[\[6\]](#) However, the concept of isolating pure, active chemical constituents was still in its infancy.

The groundbreaking isolation of morphine by Friedrich Sertürner around 1804 is widely considered the birth of alkaloid chemistry.[\[7\]](#) This achievement spurred a wave of research across Europe to isolate and characterize other "vegetable-alkalis." It was within this vibrant and competitive scientific environment that Pierre-Jean Robiquet, an accomplished French chemist, undertook his investigations into the components of opium.[\[4\]](#)[\[5\]](#)

Experimental Protocols: Reconstructing Robiquet's Method

Robiquet's isolation of codeine was a direct result of his work on improving morphine extraction processes.[\[1\]](#)[\[4\]](#) Historical records indicate that he was specifically examining a method developed by the Scottish chemist William Gregory. Therefore, to understand the isolation of codeine, one must first understand the process that generated the starting material—the mother liquor from morphine precipitation.

The Precursor: Gregory's Morphine Extraction Process (c. 1831)

While the precise parameters employed by Robiquet are not fully documented in available sources, the Gregory method provides the foundational steps that would have produced the mother liquor from which codeine was isolated.

Objective: To extract morphine from opium with greater efficiency.

Apparatus of the Era:

- Large beakers and flasks
- Filter paper
- Heating apparatus (e.g., water bath)
- Evaporating dishes

Reagents:

- Raw Opium
- Water
- Calcium Chloride
- Ammonia solution

Methodology:

- Extraction: Opium was macerated with water to dissolve the soluble alkaloids and other components.
- Precipitation of Morphine: The aqueous extract was treated with calcium chloride and then ammonia. This caused the morphine to precipitate out of the solution, likely as a crude salt.
- Separation: The precipitated morphine was removed by filtration. The remaining solution, the "mother liquor," contained other opium alkaloids and impurities.

Robiquet's Isolation of Codeine (1832)

It was from this mother liquor, a byproduct of morphine extraction, that Robiquet made his discovery.

Objective: To isolate and characterize the remaining substances in the mother liquor after morphine precipitation.

Apparatus of the Era:

- Evaporating dishes
- Beakers
- Filter paper
- Crystallization dishes

Reagents:

- Mother liquor from Gregory's process
- Potassium Hydroxide (KOH) solution
- Water
- Ether (likely used for purification)

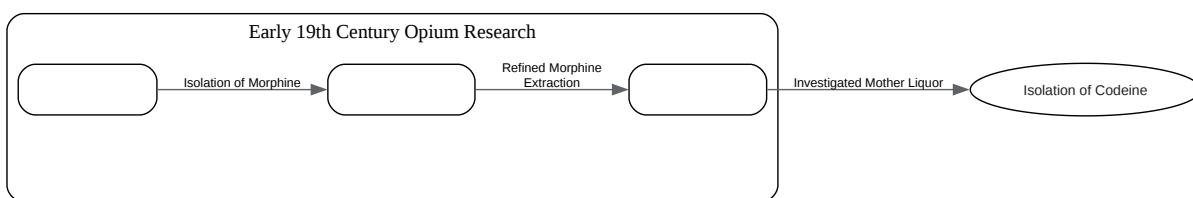
Detailed Experimental Protocol (Reconstructed):

- Concentration: The mother liquor was evaporated to a concentrated syrup to reduce the volume and increase the concentration of the dissolved substances.
- Alkaline Treatment: The concentrated residue was treated with a solution of potassium hydroxide (KOH). This step was crucial as it exploited the differing solubilities of the opium alkaloids in a strong base. Morphine, being phenolic, is soluble in strong alkali, whereas codeine is not.
- Precipitation of Codeine: The addition of KOH caused the codeine to precipitate out of the solution as a solid.
- Washing and Purification: The precipitate was collected and washed with water to remove any remaining potassium hydroxide and other water-soluble impurities.
- Crystallization: The washed precipitate was then redissolved in a suitable solvent (likely a dilute acid followed by neutralization or recrystallization from a solvent like ether) and allowed to crystallize. This process of crystallization was a key purification technique of the era, yielding the isolated, crystalline codeine.

Data Presentation

While extensive quantitative data from Robiquet's original experiments, such as the precise yield of codeine from a given quantity of opium, are not available in the reviewed historical records, a significant piece of quantitative data that was recorded is the elemental composition of the newly discovered alkaloid.

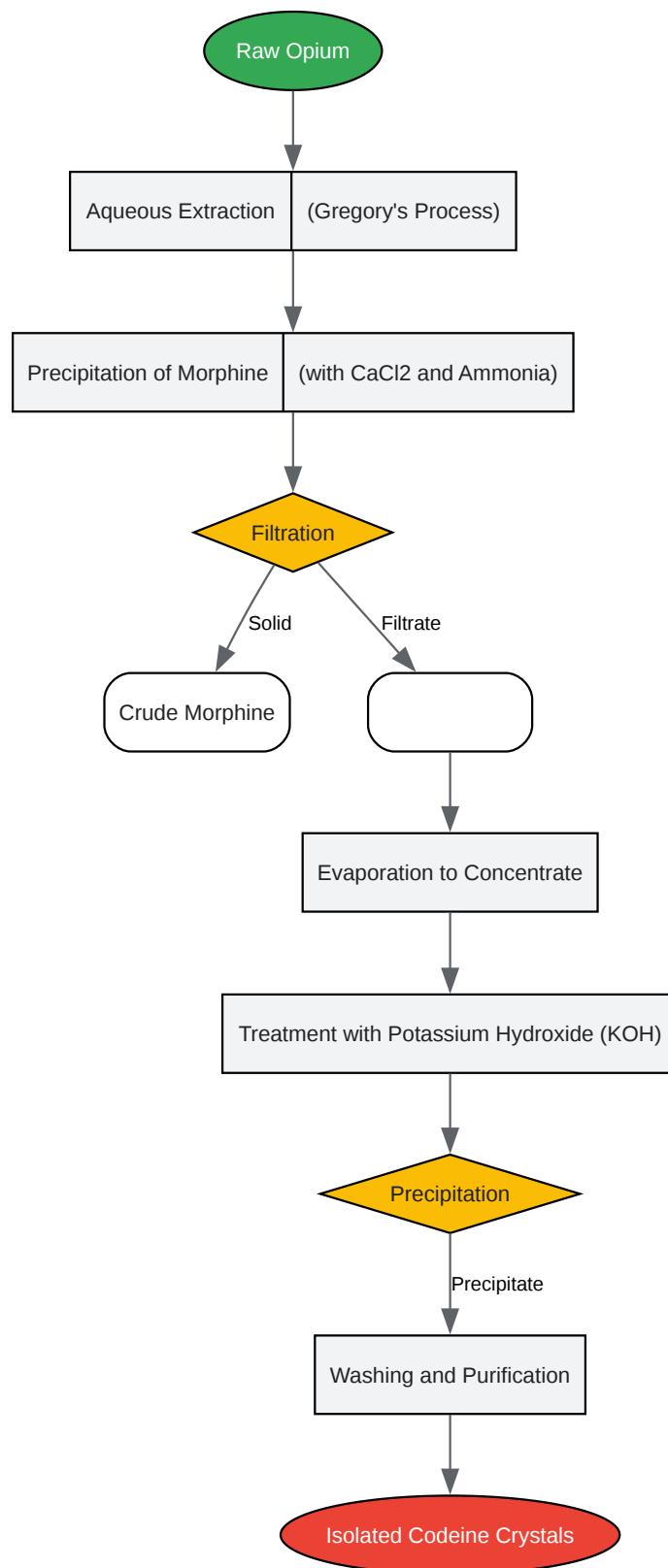
Elemental Analysis of Codeine


In the 1830s, the primary method for determining the elemental composition of an organic compound was combustion analysis, a technique refined by Justus von Liebig. This method involved burning a known weight of the substance and measuring the amounts of carbon dioxide and water produced to calculate the percentages of carbon and hydrogen. Nitrogen was determined by other methods. Robiquet reported the following elemental composition for codeine:

Element	Percentage (%)
Carbon	71.34
Nitrogen	5.33
Hydrogen	7.59
Oxygen	15.74

Note: These values are as reported in the historical account and may differ slightly from modern, more precise measurements.

Mandatory Visualizations


Logical Pathway to the Isolation of Codeine

[Click to download full resolution via product page](#)

Caption: Logical progression of discoveries leading to the isolation of codeine.

Experimental Workflow for the Isolation of Codeine

[Click to download full resolution via product page](#)

Caption: Reconstructed experimental workflow for the isolation of codeine.

Conclusion

The isolation of codeine by Pierre-Jean Robiquet in 1832 was a landmark achievement in the field of natural product chemistry. It not only introduced a new therapeutic agent but also underscored the importance of systematically investigating all components of a natural source. While the exacting details of his experimental protocol remain somewhat obscured by the passage of time, a comprehensive understanding of the chemical knowledge and techniques of the era allows for a robust reconstruction of his methods. This historical perspective provides valuable context for modern drug discovery, reminding us that significant breakthroughs can arise from the careful examination of byproducts and the application of fundamental chemical principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugtimeline.ca [drugtimeline.ca]
- 2. Codeine - Wikipedia [en.wikipedia.org]
- 3. Pierre-Jean Robiquet | French chemist | Britannica [britannica.com]
- 4. Pierre Jean Robiquet - Wikipedia [en.wikipedia.org]
- 5. Pierre-Jean Robiquet | Educación Química [elsevier.es]
- 6. m.youtube.com [m.youtube.com]
- 7. Alkaloid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Isolation of Codeine: A Historical and Technical Perspective]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1239579#historical-perspective-on-the-isolation-of-codeine-from-opium>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com